6-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Description
Molecular Architecture and Ligand Design Principles
The design of ZnAF-2F is based on a modular approach, combining a signaling fluorophore with a chelating ligand. acs.orgacs.org This structural arrangement allows for a change in the fluorescence properties of the molecule upon binding to Zn2+.
Fluorescein (B123965) serves as the fluorophore core in ZnAF-2F. acs.orgnih.govresearchgate.net Fluorescein derivatives are widely used in probe design due to their favorable photophysical properties, including excitation and emission wavelengths in the visible spectrum, which minimizes cellular autofluorescence and photodamage during imaging. acs.orgnih.gov In ZnAFs, including ZnAF-2F, the fluorescein moiety is typically substituted at the benzoic acid portion. acs.orgacs.org This substitution is crucial as amino-substituted fluorescein derivatives in this position exhibit low basal fluorescence due to a photoinduced electron-transfer (PeT) quenching mechanism. acs.orgnih.govresearchgate.netacs.org Upon binding to Zn2+, this quenching is inhibited, leading to a significant increase in fluorescence intensity, resulting in a "turn-on" fluorescent response. acs.orgnih.govresearchgate.net
The zinc-binding component of ZnAF-2F is the N,N-Bis(2-pyridylmethyl)ethylenediamine (BPEN) moiety. acs.orgacs.orgnih.gov This chelator is attached directly to the benzoic acid portion of the fluorescein core. acs.orgnih.gov The BPEN unit is based on the structure of TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), a known selective chelator for Zn2+ over other biologically relevant cations like Ca2+ and Mg2+. acs.org The integration of the BPEN moiety provides the necessary coordination sites for selective binding of Zn2+, which is essential for the probe's function in complex biological environments. acs.orgnih.govacs.org
Synthesis Pathways and Strategies for ZnAF-2F
The synthesis of ZnAF-2F involves coupling the fluorescein fluorophore with the BPEN chelating unit. While specific detailed reaction steps for ZnAF-2F are not extensively detailed in the provided snippets, the general strategy for synthesizing related ZnAF probes involves conjugating a substituted fluorescein derivative with a chelator via a linker. acs.org
Based on the synthesis of related ZnAF compounds, the general approach likely involves the chemical coupling of a modified fluorescein derivative, such as 5-aminofluorescein, with the BPEN ligand or a precursor thereof. acs.org The formation of an amide bond or a similar linkage between the two components is a common strategy in probe synthesis. The introduction of fluorine atoms at the ortho position of the phenolic hydroxyl group of fluorescein in ZnAF-2F is a specific modification that shifts the pKa of the phenolic hydroxyl group, allowing the probe to emit stable fluorescence under neutral and slightly acidic conditions when complexed with Zn2+. acs.orgnih.govmdpi.comresearchgate.net
Regioselective functionalization is critical in the synthesis of ZnAF-2F to ensure the correct attachment of the BPEN moiety to the fluorescein core and the precise placement of substituents like fluorine atoms. The attachment of the BPEN group directly to the benzoic acid moiety of fluorescein is a key regioselective step. acs.orgnih.gov The introduction of electron-withdrawing fluorine atoms at the 2 and 7 positions of the fluorescein xanthene ring in ZnAF-2F is a specific functionalization that impacts the probe's pH sensitivity and fluorescence properties when bound to Zn2+. acs.orgnih.govmdpi.comresearchgate.net This modification shifts the pKa of the phenolic hydroxyl group from approximately 6.2 (in non-fluorinated ZnAFs) to 4.9, ensuring stable fluorescence in the physiological pH range. acs.orgnih.govmdpi.comresearchgate.net
Derivatization of ZnAF-2F for Cellular Applications
For application in living cells, ZnAF-2F is typically synthesized as a cell-permeable derivative. The most common derivative is the diacetylated form, known as ZnAF-2F DA. acs.orgnih.govmdpi.comresearchgate.netresearchgate.netcaltagmedsystems.co.uk
ZnAF-2F DA is designed to permeate the lipophilic cell membrane. acs.orgnih.govmdpi.comresearchgate.netresearchgate.netcaltagmedsystems.co.uk Once inside the cytosol, intracellular esterase enzymes cleave the acetate (B1210297) groups, hydrolyzing ZnAF-2F DA back to the active, charged form of ZnAF-2F. acs.orgnih.govmdpi.comresearchgate.netresearchgate.netcaltagmedsystems.co.uk This charged form is then effectively trapped within the cell, allowing for the measurement of intracellular Zn2+ changes. acs.orgnih.govmdpi.comresearchgate.netresearchgate.netcaltagmedsystems.co.uk This derivatization strategy is a common method for delivering fluorescent indicators into living cells, as seen with other probes like Fura-2. mdpi.comresearchgate.net
Detailed research findings on the properties of ZnAF-2F highlight its utility as a zinc probe:
Fluorescence Properties of ZnAF-2F
| Property | Value (pH 7.4) | Fold Increase upon Zn2+ Binding | Dissociation Constant (Kd) |
| Quantum Yield (without Zn2+) | 0.006 | - | - |
| Fluorescence Increase (with Zn2+) | - | ~60-fold | Nanomolar range (~2.7 nM) acs.org |
Data based on studies at pH 7.4 unless otherwise specified. acs.orgnih.govresearchgate.netmdpi.comresearchgate.net
Metal Ion Selectivity
ZnAF-2F exhibits high selectivity for Zn2+ over other biologically important metal ions, such as Ca2+ and Mg2+, at millimolar concentrations. nih.govresearchgate.netacs.orgresearchgate.net This selectivity is primarily attributed to the coordination properties of the BPEN moiety. acs.org
pH Sensitivity
The presence of fluorine atoms in ZnAF-2F shifts the pKa of the phenolic hydroxyl group to 4.9. acs.orgnih.govmdpi.comresearchgate.net This results in the Zn2+ complex of ZnAF-2F emitting stable fluorescence around neutral and slightly acidic conditions, making it suitable for use in biological environments where pH can vary. acs.orgnih.govmdpi.comresearchgate.net
The diacetylated derivative, ZnAF-2F DA, has been successfully used to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices. acs.orgnih.govmdpi.comresearchgate.netcaltagmedsystems.co.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-13-20(7-8-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41-42H,11-12,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEUBTKTLGDYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C(=O)OC34C5=CC(=C(C=C5OC6=CC(=C(C=C46)F)O)O)F)CC7=CC=CC=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443302-09-8 | |
| Record name | 6-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2′,7′-difluoro-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443302-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Design and Synthetic Methodologies of Znaf 2f
Derivatization of ZnAF-2F for Cellular Applications
Synthesis of Cell-Permeable Acetoxymethyl Esters (e.g., ZnAF-2F DA)
For applications involving live cells, a cell-permeable derivative of ZnAF-2F is synthesized. researchgate.netacs.orgchemodex.comabcam.comadipogen.com This derivative is typically the diacetylated form, known as ZnAF-2F DA (diacetate). researchgate.netacs.orgchemodex.comabcam.comadipogen.com Acetoxymethyl (AM) ester derivatives are commonly used to impart cell permeability to fluorescent indicators and chelators that contain carboxyl or phenolic hydroxyl groups. mdpi.commit.eduresearchgate.netthermofisher.com The synthesis involves esterifying the polar functional groups of ZnAF-2F with acetoxymethyl groups, resulting in a less polar, uncharged molecule that can readily cross cell membranes. mdpi.commit.eduresearchgate.netthermofisher.com While specific detailed synthetic protocols for ZnAF-2F DA are often found in supporting information of research articles acs.org, the general principle involves the reaction of ZnAF-2F with an acetylating agent to form the diacetate ester.
Mechanism of Intracellular Hydrolysis and Retention of ZnAF-2F
Once the cell-permeable ZnAF-2F DA enters the cell, it is acted upon by intracellular esterases. researchgate.netacs.orgchemodex.comabcam.comadipogen.commdpi.com These non-specific esterases cleave the acetoxymethyl ester groups, hydrolyzing ZnAF-2F DA back to its parent compound, ZnAF-2F. researchgate.netacs.orgchemodex.comabcam.comadipogen.commdpi.comresearchgate.net The deprotected ZnAF-2F molecule contains charged carboxylate and phenolic hydroxyl groups, making it significantly more polar than its esterified precursor. mdpi.commit.eduthermofisher.com This increased polarity and charge prevent ZnAF-2F from easily crossing the cell membrane back out of the cell, effectively trapping it within the intracellular space. chemodex.comabcam.comadipogen.commdpi.commit.edu This mechanism ensures that the fluorescent signal generated by ZnAF-2F upon binding to intracellular Zn²⁺ is retained within the cell, allowing for the measurement of changes in intracellular Zn²⁺ concentrations in various biological samples, including cultured cells and hippocampal slices. researchgate.netacs.orgchemodex.comabcam.comadipogen.comadipogen.com
Detailed Research Findings
Research using ZnAF-2F and its derivative ZnAF-2F DA has provided valuable insights into intracellular zinc dynamics. Studies have shown that ZnAF-2F is a highly specific fluorophore for Zn²⁺, discriminating against other divalent metal ions. researchgate.netchemodex.comsigmaaldrich.com Its fluorescence intensity increases significantly upon binding to Zn²⁺, making it a sensitive probe. researchgate.netacs.orgnih.gov
Studies in K562 erythroleukemia cells using both ZnAF-2F fluorescence and ⁶⁵Zn²⁺ uptake demonstrated that newly transported Zn²⁺ equilibrates with the free intracellular Zn²⁺ pool sensed by ZnAF-2F. nih.gov This research also investigated the effect of extracellular acidification on Zn²⁺ influx, showing that both ⁶⁵Zn²⁺ uptake and ZnAF-2F fluorescent changes were inhibited by decreased extracellular pH. nih.gov
While ZnAF probes are designed for high selectivity for zinc, studies have investigated their sensitivity to physiological levels of low molecular weight Zn(II) ligands (LMWLs). oup.com Fluorescence titrations of Zn(II)-ZnAF-2F solutions with various LMWLs, such as acetate (B1210297), phosphate, citrate, glycine, glutamic acid, histidine, ATP, and GSH, demonstrated strong fluorescence quenching. oup.com These findings suggest that the fluorescence response of ZnAF sensors, including ZnAF-2F, can be influenced by the formation of ternary complexes with Zn(II) and LMWLs, as well as competition for Zn(II) between the probe and LMWLs. oup.com This highlights the importance of considering the intracellular environment and potential interactions with LMWLs when interpreting data obtained with ZnAF-2F.
Spectroscopic and Photophysical Mechanisms of Zinc Sensing by Znaf 2f
Fluorescence Modulation upon Zinc Ion Binding
In the absence of zinc ions, ZnAF-2F exhibits very low fluorescence intensity. acs.orgmdpi.comnih.gov Upon the addition of Zn²⁺, a significant increase in fluorescence intensity is observed. acs.orgmdpi.comnih.gov This "turn-on" fluorescence response is a hallmark of ZnAF-2F as a zinc sensor. The fluorescence increase can be substantial, with reported enhancements up to 60-fold for ZnAF-2F upon Zn²⁺ addition. acs.orgmdpi.comnih.gov This change in fluorescence intensity is rapid and provides sufficient sensitivity for detecting zinc in various applications, including biological systems. acs.orgmdpi.comnih.gov ZnAF-2F demonstrates high specificity for zinc ions over other biologically relevant cations such as Ca²⁺ and Mg²⁺, and its fluorescence response is largely insensitive to changes in pH around neutral and slightly acidic conditions. acs.orgmdpi.comnih.govchemodex.com This pH stability, particularly in the Zn²⁺-bound state, is an improvement over earlier generation ZnAF probes. acs.orgmdpi.comnih.govchemodex.com
The Photoinduced Electron-Transfer (PET) Mechanism in ZnAF-2F Sensing
The sensing mechanism of ZnAF-2F is primarily based on the photoinduced electron-transfer (PET) process. acs.orgmdpi.comnih.gov In the absence of Zn²⁺, the electron-rich N,N-bis(2-pyridylmethyl)ethylenediamine moiety acts as an electron donor, and the fluorescein (B123965) fluorophore acts as an electron acceptor. acs.orgmdpi.comacs.org Photoexcitation of the fluorescein moiety leads to electron transfer from the amine nitrogen to the excited fluorophore, which quenches the fluorescence. acs.orgmdpi.comacs.orgscispace.com
When Zn²⁺ binds to the N,N-bis(2-pyridylmethyl)ethylenediamine chelator, the lone pair of electrons on the nitrogen atom becomes coordinated to the zinc ion. scispace.com This coordination significantly reduces the electron-donating capacity of the amine moiety. scispace.com As a result, the PET process is inhibited, and the fluorescence of the fluorescein fluorophore is restored, leading to the observed increase in fluorescence intensity. acs.orgmdpi.comnih.govacs.orgscispace.com The binding of Zn²⁺ effectively switches off the quenching pathway, allowing the fluorophore to emit light.
Quantum Yield Characteristics of ZnAF-2F in Different Coordination States
The quantum yield of fluorescence (Φ) is a measure of the efficiency of the fluorescence process. For ZnAF-2F, the quantum yield changes dramatically upon binding to zinc ions, which is consistent with the PET sensing mechanism. In the absence of Zn²⁺, under physiological conditions (pH 7.4), ZnAF-2F exhibits a very low quantum yield, reported to be around 0.006. acs.orgmdpi.comnih.gov This low value indicates that most of the excited-state energy is dissipated through the PET quenching pathway rather than through fluorescence emission.
Upon binding with Zn²⁺, the PET process is suppressed, leading to a significant increase in the quantum yield. While specific quantum yield values for the ZnAF-2F-Zn²⁺ complex are not consistently provided in the search results, the substantial fluorescence enhancement (up to 60-fold) acs.orgmdpi.comnih.gov directly correlates with a much higher quantum yield in the zinc-bound state compared to the free probe. This difference in quantum yield between the free and bound forms is the basis for quantitative zinc sensing using ZnAF-2F.
Excitation and Emission Spectral Properties of ZnAF-2F and Its Zinc Complex
ZnAF-2F utilizes fluorescein as its fluorophore, which has excitation and emission wavelengths in the visible range. acs.orgnih.gov This is advantageous for biological applications as it minimizes potential cell damage and autofluorescence from excitation light. acs.orgnih.gov
The excitation and emission spectral properties of ZnAF-2F undergo changes upon complexation with Zn²⁺. The excitation maximum for the ZnAF-2F-Zn²⁺ complex is typically around 492 nm. adipogen.comgoryochemical.com The emission maximum for the complex is found around 515-517 nm in buffer solutions like PBS. adipogen.comgoryochemical.com These wavelengths correspond to the characteristic spectral properties of fluorescein when its fluorescence is not quenched by the PET mechanism.
While the precise spectral characteristics of the free ZnAF-2F (without Zn²⁺) are not as prominently discussed due to its low fluorescence, the significant increase in fluorescence intensity upon zinc binding at these specific excitation and emission wavelengths confirms the turn-on nature of the probe and the involvement of the fluorescein moiety as the reporter fluorophore.
Performance Characteristics and Quantitative Parameters of Znaf 2f
Zinc Ion Selectivity and Specificity over Physiologically Relevant Cations
A key characteristic of ZnAF-2F is its high selectivity for zinc ions. acs.orgnih.govresearchgate.netniph.go.jp Studies have shown that ZnAF-2F does not exhibit significant fluorescence in the presence of other biologically important cations, such as Ca²⁺ and Mg²⁺, even at millimolar concentrations. acs.orgnih.govniph.go.jp This high specificity is essential for accurately measuring zinc levels in complex biological environments where other metal ions are present at much higher concentrations. researchgate.netniph.go.jp The selectivity is attributed to the nature of the nitrogen atoms on the pyridine (B92270) rings within the chelating group, which preferentially coordinate with Zn²⁺. niph.go.jpacs.org
Apparent Dissociation Constants (K(d)) for Zn²⁺ Binding to ZnAF-2F
The affinity of ZnAF-2F for Zn²⁺ is quantified by its apparent dissociation constant (K(d)). The K(d) represents the concentration of free Zn²⁺ at which half of the ZnAF-2F molecules are bound to zinc. For biological applications, a K(d) in the nanomolar range is desirable for sufficient sensitivity to detect physiological concentrations of free zinc, which are typically in the subnanomolar to low nanomolar range. researchgate.netacs.orgroyalsocietypublishing.org
Reported apparent dissociation constants for ZnAF-2F are in the nanomolar range. One study indicates an apparent K(d) of 5.5 nM at pH 7.4. researchgate.netphysiology.org Another source also states that the K(d) values for ZnAFs, including ZnAF-2F, are in the nanomolar range, providing sufficient sensitivity for biological applications. acs.orgnih.gov
| Probe | Apparent K(d) (pH 7.4) |
| ZnAF-2F | ~5.5 nM |
Note: K(d) values can vary slightly depending on the experimental conditions.
Sensitivity and Dynamic Range of Fluorescence Response to Zinc Concentration
ZnAF-2F exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺. This "turn-on" fluorescence response is due to a photoinduced electron-transfer (PET) mechanism. acs.orgnih.govresearchgate.net In the absence of Zn²⁺, electron transfer from the electron-rich chelating group to the fluorophore quenches fluorescence. researchgate.netacs.org Upon binding to Zn²⁺, the electron-donating capacity of the chelator is reduced, inhibiting PET and leading to a substantial increase in fluorescence emission. acs.org
The dynamic range of the fluorescence response refers to the magnitude of the fluorescence change upon saturation with Zn²⁺ compared to the fluorescence in the absence of Zn²⁺. For ZnAF-2F, the fluorescence intensity has been observed to increase significantly upon the addition of Zn²⁺, with reported increases up to 60-fold. acs.orgnih.govresearchgate.net This large dynamic range contributes to the sensitivity of ZnAF-2F, allowing for the detection of changes in zinc concentration. acs.orgnih.govresearchgate.net
Under physiological conditions (pH 7.4), the quantum yield of ZnAF-2F in the absence of zinc is very low (0.006), which is characteristic of the quenched state due to PET. acs.orgnih.govresearchgate.net Upon Zn²⁺ binding, the fluorescence quantum yield increases significantly, although it may remain below 0.4 in neutral aqueous solution. mit.edu
pH Sensitivity and Stability of ZnAF-2F Fluorescence
The pH sensitivity of a fluorescent probe is a critical factor for its application in biological systems, where pH can vary. Fluorescein-based sensors, including earlier ZnAF derivatives like ZnAF-1 and ZnAF-2, can be sensitive to pH changes around the physiological range due to the protonation of the phenolic hydroxyl group of the fluorescein (B123965) moiety. acs.orgnih.govmdpi.com
Influence of Fluorine Substitution on Phenolic Hydroxyl Group pKa
In the case of ZnAF-2F, the presence of electron-withdrawing fluorine substituents at the ortho positions of the phenolic hydroxyl group on the fluorescein core significantly influences its pKa. acs.orgnih.govmdpi.comcogershop.com Electron-withdrawing groups stabilize the phenoxide anion (the conjugate base), making the phenolic hydroxyl group more acidic and lowering its pKa. ucla.edulibretexts.org
While the phenolic hydroxyl group of fluorescein in earlier ZnAFs (ZnAF-1 and ZnAF-2) has a pKa value of 6.2, the fluorine substitution in ZnAF-1F and ZnAF-2F shifts the pKa to a lower value of 4.9. acs.orgnih.govmdpi.comcogershop.com This lower pKa means that the phenolic hydroxyl group in ZnAF-2F is less likely to be protonated within the physiological pH range (approximately 7.0-7.4).
Stability of Fluorescence Signal under Varying pH Conditions
The shift in the phenolic hydroxyl group pKa to 4.9 in ZnAF-2F results in improved stability of its fluorescence signal under neutral and slightly acidic conditions compared to its non-fluorinated counterparts. acs.orgnih.govmdpi.com The fluorescence of the Zn²⁺ complexes of ZnAF-1 and ZnAF-2 decreases below pH 7.0 due to the protonation of the phenolic hydroxyl group. acs.orgnih.govmdpi.com However, the Zn²⁺ complexes of ZnAF-1F and ZnAF-2F emit stable fluorescence around neutral and slightly acidic pH values because the phenolic hydroxyl group remains deprotonated in this range due to its lower pKa. acs.orgnih.govmdpi.com This reduced pH sensitivity around physiological pH makes ZnAF-2F a more robust indicator for biological applications. acs.orgnih.govniph.go.jp
Applications of Znaf 2f in Advanced Biological Research
Measurement of Intracellular Free Zinc Ion Concentrations in Cell Cultures
The cell-permeable form, ZnAF-2F DA, allows researchers to load cells with the probe and monitor changes in intracellular free Zn²⁺ concentration. acs.orgresearchgate.netnih.govabcam.com The fluorescence intensity of intracellular ZnAF-2F increases upon binding to free Zn²⁺ ions, providing a signal proportional to the concentration of labile intracellular zinc. acs.orgresearchgate.net
Application in K562 Erythroleukemia Cells for Zn²⁺ Influx Studies
ZnAF-2F has been successfully applied in K562 erythroleukemia cells to study Zn²⁺ influx. By using ZnAF-2F fluorescence in parallel with ⁶⁵Zn²⁺ uptake measurements, researchers can determine the rate of transporter-mediated Zn²⁺ influx. nih.gov Studies in K562 cells have shown that the initial rate of ⁶⁵Zn²⁺ accumulation correlates with the apparent rise in free intracellular Zn²⁺ concentrations detected by ZnAF-2F. nih.gov This indicates that newly transported Zn²⁺ rapidly equilibrates with the intracellular free Zn²⁺ pool sensed by the probe. nih.gov Research has established that a new steady state with elevated free intracellular Zn²⁺ is reached after approximately 30 minutes in these cells. nih.gov
Real-Time Monitoring of Intracellular Zinc Dynamics
The rapid response of ZnAF-2F to Zn²⁺ binding allows for real-time monitoring of dynamic changes in intracellular zinc levels. acs.org This is crucial for understanding transient fluctuations in free zinc that occur during various cellular processes. By measuring the fluorescence intensity over time, researchers can observe the kinetics of zinc influx, efflux, and buffering within living cells. acs.orgresearchgate.netnih.govabcam.com This real-time capability provides insights into the temporal regulation of intracellular zinc homeostasis.
Investigation of Zinc Homeostasis and Transporter Mechanisms
ZnAF-2F is instrumental in dissecting the mechanisms underlying cellular zinc homeostasis, particularly the function of zinc transporters. physiology.orgnih.gov
Studies on Zinc Transporter-Mediated Ion Fluxes (e.g., SLC39A1/hZIP1)
Studies utilizing ZnAF-2F in K562 cells have provided evidence for transporter-mediated Zn²⁺ influx, presumably carried out by the SLC39A1 gene product, also known as hZIP1. nih.govwikigenes.org By monitoring ZnAF-2F fluorescence changes in response to varying extracellular zinc concentrations, researchers can characterize the kinetics of these transporters. In K562 cells, estimates for the Km and Vmax of Zn²⁺ influx mediated by this transporter have been obtained using ZnAF-2F fluorescence and ⁶⁵Zn²⁺ uptake data. nih.gov
Analysis of pH-Dependent Zinc Ion Transport Pathways
ZnAF-2F has been used to investigate the influence of pH on zinc transport. Studies have shown that both ⁶⁵Zn²⁺ uptake and the corresponding ZnAF-2F fluorescent changes are inhibited by extracellular acidification. nih.gov In K562 cells, this inhibition was observed across a pH range of 6 to 8, with an IC₅₀ around pH 6.34. nih.gov This pH sensitivity suggests the involvement of specific amino acid residues, such as histidine, in the transport mechanism of proteins like SLC39A1. nih.gov The stable fluorescence of ZnAF-2F around neutral and slightly acidic conditions is advantageous for such pH-dependent studies. acs.orgresearchgate.netnih.govchemodex.com
Studies in Ex Vivo Tissue Preparations
Beyond cultured cells, ZnAF-2F and its derivatives have been applied to ex vivo tissue preparations, such as hippocampal slices. acs.orgresearchgate.netnih.govabcam.com This allows for the study of zinc dynamics in a more complex, tissue-like environment, preserving some of the native cellular architecture and interactions. Using ZnAF-2F DA, researchers have been able to measure changes in intracellular Zn²⁺ in hippocampal slices, providing insights into neuronal zinc homeostasis and signaling in a context closer to the in vivo situation. acs.orgresearchgate.netnih.govabcam.comroyalsocietypublishing.org Different ZnAF sensors with varying affinities, including ZnAF-2, have been used to reveal the dynamics and regional distribution of synaptically released Zn²⁺ in hippocampal slices. acs.orgroyalsocietypublishing.org
Monitoring Intracellular Zn2+ Changes in Hippocampal Slices
ZnAF-2F, primarily in its cell-permeable diacetylated form (ZnAF-2F DA), has been successfully employed to monitor changes in intracellular Zn2+ concentrations within hippocampal slices acs.orgacs.orgnih.gov. The hippocampus is a brain region with significant levels of vesicular zinc, particularly in mossy fiber terminals, which release zinc upon neuronal activity researchgate.netphysiology.orgacs.org.
Studies using ZnAF-2F DA in hippocampal slices have allowed researchers to visualize and quantify the dynamics of intracellular zinc in response to various stimuli, such as neuronal depolarization induced by high potassium concentrations or tetanic stimulation nih.govsci-hub.senih.gov. The diacetylated form enters the cells and is cleaved by esterases, trapping the fluorescent ZnAF-2F inside, where it can bind to intracellular free Zn2+ and report on its concentration changes via fluorescence intensity modulation acs.orgnih.gov.
Research has shown that intracellular Zn2+ levels, as measured by ZnAF-2, can increase in specific hippocampal regions, such as the CA1 and CA3 pyramidal cell layers, following stimulation nih.govsci-hub.se. The observed fluorescence changes reflect the influx or redistribution of labile intracellular zinc. For instance, studies have indicated that the increase in intracellular Zn2+ in CA3 pyramidal cells during tetanic stimulation of the dentate granule cell layer is blocked by AMPA/kainate receptor antagonists, suggesting zinc uptake via these receptors sci-hub.se.
While ZnAF-2 (a related probe with slightly different properties) has shown similar fluorescence increases across different hippocampal regions like the dentate gyrus (DG), CA3, and CA1, potentially due to its high affinity saturating at lower concentrations, other ZnAF probes with lower affinities (like ZnAF-3) have revealed regional differences in synaptically released Zn2+ concentrations acs.orgnih.gov. This highlights the importance of selecting probes with appropriate affinities for the specific range of zinc concentrations being investigated.
The use of ZnAF-2F DA in hippocampal slices provides a powerful method to study the role of dynamic changes in intracellular zinc in neuronal function and plasticity acs.orgacs.orgnih.gov.
Quantitative Analysis of Protein-Bound Zinc
ZnAF-2F is a highly sensitive and specific fluorophore for zinc, making it suitable for the quantitative analysis of protein-bound zinc researchgate.netnih.gov. This application leverages the probe's ability to bind to free Zn2+ released from proteins and report on its concentration through fluorescence.
Utilizing ZnAF-2F for Stoichiometric Determination of Metalloprotein Zinc Content
ZnAF-2F can be utilized for the stoichiometric determination of zinc content in metalloproteins researchgate.netnih.gov. This method typically involves incubating a known concentration of the purified metalloprotein with ZnAF-2F and measuring the resulting fluorescence. As ZnAF-2F binds to free Zn2+ released from the protein, the increase in fluorescence intensity can be correlated to the amount of zinc present.
This approach is particularly valuable for studying proteins with varying zinc binding affinities, such as metallothioneins (MTs), which can bind multiple zinc ions with different dissociation constants nih.govoup.com. By competing with ZnAF-2F for zinc binding, the amount of zinc released from the protein can be quantified, allowing for the determination of the stoichiometry of zinc binding under specific conditions nih.govoup.com.
For example, in studies investigating the zinc binding properties of metallothionein-2 (MT2), ZnAF-2F has been used in competition experiments to determine the dissociation constants and stoichiometry of zinc ions bound to different domains of the protein nih.govoup.com. The fluorescence increase of ZnAF-2F upon incubation with zinc-containing proteins is calibrated to the molar equivalents of released Zn(II) nih.gov. This allows for the determination of even weakly bound zinc ions nih.gov.
This method provides a sensitive and specific way to quantify the zinc content of purified proteins and to investigate the thermodynamics of metal-protein interactions nih.govoup.comportlandpress.com.
Integration with Other Analytical and Imaging Methodologies
The application of ZnAF-2F can be integrated with other analytical and imaging methodologies to gain a more comprehensive understanding of zinc homeostasis and its biological roles.
Correlative Studies with Radiotracer Uptake (e.g., 65Zn2+)
Correlative studies combining ZnAF-2F fluorescence measurements with radiotracer uptake, such as using the radioisotope 65Zn2+, can provide complementary information about zinc transport and distribution nih.gov. While ZnAF-2F reports on the concentration of labile or "free" intracellular Zn2+, radiotracer uptake measures the total accumulation of zinc within cells or tissues over time, including both free and bound pools.
By simultaneously monitoring intracellular ZnAF-2F fluorescence and 65Zn2+ uptake, researchers can investigate the relationship between total zinc influx and the changes in the labile intracellular zinc pool nih.gov. For instance, studies using K562 erythroleukemia cells have correlated the initial rate of 65Zn2+ accumulation with the apparent rise in free intracellular Zn2+ concentrations sensed by ZnAF-2F nih.gov. This type of correlative study can help to elucidate the mechanisms of zinc transport and how transported zinc contributes to the labile intracellular pool nih.govscience.gov.
Such integrated approaches are valuable for studying the activity of zinc transporters and the factors that influence intracellular zinc accumulation and buffering nih.govscience.gov.
Microscopic Imaging and Visualization of Zinc Distribution
ZnAF-2F is well-suited for microscopic imaging and visualization of zinc distribution in biological samples, including cultured cells and tissue slices acs.orgacs.orgnih.govacs.org. Its fluorescence properties, with excitation and emission wavelengths in the visible range, are compatible with standard fluorescence microscopy and confocal laser-scanning microscopy systems acs.orgnih.gov.
Using ZnAF-2F (or its cell-permeable derivative ZnAF-2F DA), researchers can visualize the spatial distribution of labile zinc within cells and tissues nih.govacs.orgsci-hub.se. This allows for the identification of cellular compartments or regions where labile zinc is concentrated or where its concentration changes in response to physiological or pathological stimuli nih.govphysiology.orgacs.orgsci-hub.se.
In hippocampal slices, for example, microscopic imaging with ZnAF-2F DA has been used to observe the increase in intracellular zinc fluorescence in specific neuronal populations following stimulation nih.govsci-hub.se. Different ZnAF probes with varying affinities can be used in combination to visualize zinc concentrations across a wide range and to reveal regional differences in zinc distribution and dynamics acs.orgnih.govniph.go.jp.
Microscopic imaging with ZnAF-2F provides valuable spatial information about labile zinc, complementing the quantitative data obtained from other methods and contributing to a better understanding of zinc's roles in cellular function and signaling acs.orgnih.gov.
Methodological Considerations and Inherent Limitations of Znaf 2f
Interference from Endogenous Low Molecular Weight Zinc(II) Ligands (LMWLs)
Biological systems contain a variety of low molecular weight ligands (LMWLs) that can bind zinc(II) ions. These endogenous ligands, such as acetate (B1210297), phosphate, citrate, glycine, glutamic acid, histidine, ATP, and glutathione (B108866) (GSH), can interfere with the interaction between ZnAF-2F and zinc(II), affecting the probe's fluorescence signal. nih.govoup.comkcl.ac.ukresearchgate.net
Fluorescence Quenching by Ternary Complex Formation
One mechanism of interference involves the formation of ternary complexes between ZnAF-2F, zinc(II), and endogenous LMWLs. Studies have demonstrated that the presence of LMWLs can lead to significant fluorescence quenching of ZnAF-Zn(II) solutions. nih.govacs.org This quenching is interpreted as an interplay between the formation of [ZnAF-Zn(II)-LMWL] ternary complexes and competition for zinc(II) binding. nih.gov The formation of such ternary complexes can lead to misrepresentations of the concentrations and fluxes of biological zinc when using ZnAF sensors, as they may co-report cellular metabolites and zinc(II) ions. nih.gov The possibility of ternary complex formation with proteins or membrane macromolecules through the intermediary of Zn(II) has also been suggested, potentially affecting probe localization and signal interpretation. physiology.orgmobt3ath.comphysiology.orgresearchgate.net
Competition for Zinc Binding between ZnAF-2F and LMWLs
Endogenous LMWLs can compete with ZnAF-2F for binding to available zinc(II) ions. nih.govacs.org This competition can reduce the amount of zinc(II) bound to the probe, thereby affecting the fluorescence intensity and potentially leading to an underestimation of the labile zinc pool. researchgate.net The extent of this competition depends on the relative affinities and concentrations of ZnAF-2F and the various LMWLs present in the cellular environment. Studies investigating the transfer of zinc(II) from metallothionein (B12644479) (MT), a key intracellular zinc-binding protein, have utilized competition with ligands like the chromogenic probe PAR and fluorescent probes like ZnAF-2F to assess zinc binding affinities. oup.comoup.comnih.gov These studies highlight the competitive nature of zinc binding in biological systems.
Considerations for Probe Loading and Intracellular Retention
For applications in living cells, ZnAF-2F is typically introduced as its diacetylated precursor, ZnAF-2F DA, which can permeate the cell membrane. acs.orgresearchgate.netmdpi.comnih.govcaltagmedsystems.co.ukresearchgate.net Intracellular esterases then cleave the acetyl groups, converting ZnAF-2F DA into the active, cell-impermeant ZnAF-2F, which is retained within the cells. acs.orgresearchgate.netmdpi.comnih.govcaltagmedsystems.co.ukresearchgate.net However, efficient loading and consistent intracellular concentrations of the probe can be challenging. Factors such as the concentration of the probe, loading time and temperature, and cell type can influence intracellular compartmentalization and the final concentration of the active probe. acs.org Uneven distribution or sequestration of the probe within specific organelles can lead to artifacts and complicate the interpretation of fluorescence signals as representative of the cytosolic free zinc concentration. acs.org
Challenges in Absolute Quantification of Intracellular Zinc due to Buffering Capacity
Determining the absolute concentration of intracellular free or labile zinc using fluorescent probes like ZnAF-2F is inherently challenging due to the significant buffering capacity of the cellular environment. Cells maintain tight control over free zinc levels, typically in the picomolar to low nanomolar range, through the action of various zinc-binding proteins, particularly metallothioneins, and transporters. kcl.ac.ukresearchgate.netresearchgate.netresearchgate.netnih.gov
The introduction of a relatively high-affinity zinc chelator like ZnAF-2F into this buffered system can itself perturb the equilibrium and potentially deplete the free zinc pool, especially if the probe concentration is high. acs.org The cellular buffering capacity can dampen changes in free zinc concentration, making it difficult for the probe to accurately report the full magnitude of zinc transients. researchgate.netresearchgate.net While ZnAF-2F can report changes in cytosolic free zinc ion levels, the presence of muffling reactions, which involve zinc binding to proteins like metallothionein and subsequent transfer to intracellular stores, further dampens these transients and influences their spatial and temporal characteristics. researchgate.netresearchgate.net
Furthermore, the interaction of the probe with different zinc pools – free, loosely bound to LMWLs, or associated with proteins – can complicate the interpretation of the fluorescence signal in terms of a single, absolute free zinc concentration. researchgate.netudl.cat While fluorescent sensors can provide qualitative information and allow for the monitoring of relative changes in labile zinc, obtaining accurate quantitative data requires careful calibration and consideration of the complex intracellular environment and its buffering capacity. researchgate.netudl.cat
Future Research Trajectories and Innovations with Znaf 2f
Development of Novel ZnAF-2F Derivatives with Enhanced Spectroscopic Properties
While ZnAF-2F offers significant fluorescence enhancement upon Zn²⁺ binding, its quantum yield in the absence of Zn²⁺ is relatively low (~0.006), which can pose challenges for single-molecule detection. acs.orgaip.org Future research aims to develop novel derivatives with improved spectroscopic properties. This includes designing probes with higher quantum yields in the bound state for increased brightness and better signal-to-noise ratios, particularly for single-molecule studies. aip.org Modifications to the fluorophore platform or the chelating unit could lead to derivatives with altered excitation and emission wavelengths, potentially enabling multicolor imaging or reducing interference from cellular autofluorescence, especially in the red and near-infrared regions where autofluorescence is lower. aip.org Strategies might involve incorporating different fluorophores or modifying the existing fluorescein (B123965) structure to tune spectral properties and photostability. aip.org
Expanding Applications in Specific Cellular Compartments and Organelles
Current applications of ZnAF-2F, often through its cell-permeable derivative ZnAF-2F DA, have enabled the measurement of intracellular Zn²⁺ changes in cultured cells and hippocampal slices. acs.orgresearchgate.netnih.gov However, precisely mapping and quantifying labile Zn²⁺ within specific cellular compartments and organelles remains an area for further development. acs.org Future research will focus on designing targetable ZnAF-2F derivatives that can selectively accumulate in or report from specific organelles such as mitochondria, endoplasmic reticulum, Golgi apparatus, or lysosomes. acs.orgnih.gov This could involve conjugating ZnAF-2F or its derivatives to molecules or peptides known to target specific organelles, or developing probes whose inherent properties (e.g., lipophilicity, charge) favor localization to certain compartments. acs.orgnih.gov Such targeted probes are crucial for understanding the distinct roles of Zn²⁺ in organelle-specific functions and pathologies. acs.orgnih.gov
Integration with Super-Resolution and Advanced Fluorescence Imaging Techniques
Conventional fluorescence microscopy techniques have limitations in spatial resolution, typically around 200 nm, which can obscure the fine details of subcellular Zn²⁺ distribution and dynamics. nih.govnih.gov Integrating ZnAF-2F with super-resolution microscopy (SRM) techniques, such as STED or SMLM, holds significant potential for visualizing labile Zn²⁺ with nanoscale precision. nih.govnih.govresearchgate.netfrontiersin.org Future research will explore the compatibility of ZnAF-2F and its derivatives with various SRM modalities, optimizing probe concentration, photostability, and blinking properties (if required for techniques like SMLM) for high-resolution imaging. researchgate.netfrontiersin.org Combining ZnAF-2F with advanced fluorescence imaging techniques like Förster Resonance Energy Transfer (FRET) could also enable the development of ratiometric sensors or probes that report on the interaction of Zn²⁺ with specific proteins or molecules. embl.org
Addressing and Mitigating Limitations in Complex Biological Systems
Despite its advantages, the application of ZnAF-2F in complex biological systems faces certain limitations. One significant challenge is the potential for its fluorescence signal to be affected by interactions with low molecular weight ligands (LMWLs) and proteins, which can lead to ternary complex formation or competition for Zn²⁺, resulting in fluorescence quenching and potentially misrepresenting actual Zn²⁺ concentrations. oup.comresearchgate.net Future research needs to address these interactions through careful experimental design, calibration strategies in complex matrices, and potentially the development of new probes less susceptible to such interference. oup.comresearchgate.net Another limitation in some applications is the relatively low quantum yield in the Zn²⁺-free state, impacting single-molecule sensitivity. aip.org Furthermore, while ZnAF-2F is designed to be pH-insensitive around physiological conditions, extreme pH changes in certain pathological states could still affect its performance. acs.orgmdpi.com Future work will focus on developing probes with even greater robustness to the complex and dynamic environment of living cells and tissues, including improved photostability and reduced interactions with confounding biological species. aip.orgoup.comresearchgate.net
Q & A
Q. What are the key photophysical and chemical properties of ZnAF-2F that make it suitable for Zn²⁺ detection in biological systems?
ZnAF-2F exhibits excitation/emission maxima at 492 nm and 515 nm, respectively, with a dissociation constant (Kd) of 5.5 nM at pH 7.4, enabling high sensitivity for Zn²⁺ quantification . Its fluorescein-based structure incorporates a bis(pyridylmethyl)amine chelator, forming a 1:1 stoichiometric complex with Zn²⁺, which minimizes interference from other divalent cations like Ca²⁺ or Mg²⁺ . The diacetyl derivative (ZnAF-2F DA) is cell-permeable and hydrolyzed intracellularly by esterases, retaining the active probe for sustained measurements .
Q. What standardized protocols are recommended for calibrating ZnAF-2F fluorescence in buffer systems?
Fluorescence calibration involves measuring Fmin (probe + EDTA) and Fmax (probe + excess Zn²⁺) to calculate free Zn²⁺ using the formula:
Experiments should use 50 mM Na-HEPES buffer (pH 7.4, 0.1 M NaCl, 0.5 mM TCEP) to maintain redox stability . Probe concentrations typically range from 0.05–6 µM, with 90-minute incubation to ensure equilibrium .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ZnAF-2F-derived Kd values when using competitive ligands like PAR or TPEN?
PAR (4-(2-pyridylazo)-resorcinol) and ZnAF-2F differ in Zn²⁺ affinity (PAR Kd ~10⁻¹² M vs. ZnAF-2F Kd ~10⁻⁹ M), leading to variations in apparent Kd values for metallothioneins (MTs) . For example, PAR mobilizes Zn²⁺ from weaker MT binding sites, while ZnAF-2F competes for moderately tight sites. To reconcile data, use dual titration approaches:
- Zn²⁺ transfer assays : Incubate fully Zn²⁺-loaded MTs (0.5 µM) with ZnAF-2F (0–5 µM) to quantify mobilized Zn²⁺ equivalents .
- apo-MT competition : Titrate apo-MTs with Zn²⁺ in the presence of ZnAF-2F (2–4.5 µM) and analyze fluorescence profiles via HySS software to refine Kd values .
Q. What methodological considerations are critical for studying Zn²⁺ transfer kinetics between MTs and ZnAF-2F?
- Protein handling : Avoid acidification during MT reconstitution to preserve native folding and binding site accessibility .
- Probe-to-protein ratios : Maintain ZnAF-2F concentrations below MT levels (e.g., 0.5 µM MT with ≤4.5 µM ZnAF-2F) to prevent signal saturation .
- Data modeling : Fit titration curves to multi-site binding models (e.g., 1–3 sites) using software like HySS, fixing known ZnAF-2F Kd (5.5 nM) while refining MT site-specific Kd values . Bacterial MTs (e.g., SmtA) show ~3-order-of-magnitude higher affinities than mammalian MTs, requiring adjusted buffer conditions .
Q. How do structural variations in metallothioneins (e.g., animal vs. bacterial MTs) impact ZnAF-2F-based affinity measurements?
Animal MTs (e.g., human MT2) exhibit differentiated binding sites: 4 tight (Kd ~10⁻¹³–10⁻¹⁵ M), 2 moderate (Kd ~10⁻¹⁰ M), and weak sites (Kd ~10⁻⁷ M) . Bacterial MTs (e.g., SmtA) display tighter affinities (~10⁻¹⁵–10⁻¹⁸ M) due to metal-coupled folding, limiting Zn²⁺ mobilization to ZnAF-2F . For accurate speciation analysis, combine CD spectroscopy (to monitor Zn²⁺-induced structural changes) with fluorescence titrations .
Data Interpretation and Contradictions
Q. Why do ZnAF-2F-based assays underestimate the weakest Zn²⁺ binding sites in MTs?
Weak sites (Kd >10⁻⁷ M) are masked by ZnAF-2F's moderate affinity, as free Zn²⁺ from these sites is rapidly sequestered by the probe. To quantify weak sites, use low-affinity chelators (e.g., EDTA) or oxidative MT degradation with DTNB, which releases Zn²⁺ for detection .
Q. How can researchers validate ZnAF-2F fluorescence data against orthogonal methods like ICP-MS or DTNB assays?
Cross-validate total Zn²⁺ content using ICP-MS and compare with ZnAF-2F-derived equivalents. For MTs, DTNB oxidation releases Zn²⁺ as thiols are quantified; this correlates with ZnAF-2F-measured Zn²⁺ if all sites are mobilized . Discrepancies indicate probe-specific site selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
